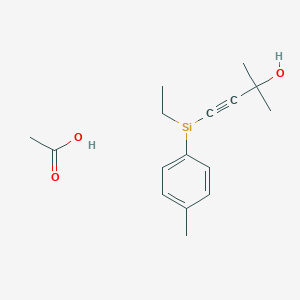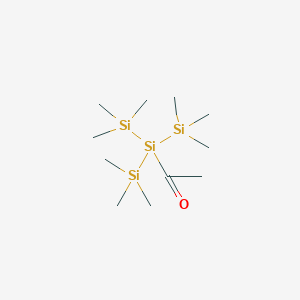![molecular formula C9H7N5 B14595862 4-Methyltetrazolo[1,5-a]quinoxaline CAS No. 61148-27-4](/img/structure/B14595862.png)
4-Methyltetrazolo[1,5-a]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyltetrazolo[1,5-a]quinoxaline is a heterocyclic compound that belongs to the quinoxaline family This compound is characterized by the fusion of a tetrazole ring with a quinoxaline structure, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyltetrazolo[1,5-a]quinoxaline typically involves the azide cyclocondensation of 2-chloro-3-methylquinoxaline. This reaction is carried out by treating 2-chloro-3-methylquinoxaline with sodium azide in an appropriate solvent, such as ethanol or dimethyl sulfoxide (DMSO), under reflux conditions . The reaction proceeds through the formation of an intermediate azide, which undergoes cyclization to yield the desired tetrazoloquinoxaline derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyltetrazolo[1,5-a]quinoxaline undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products:
Oxidation Products: Quinoxalin-4-ones.
Reduction Products: Hydrazino derivatives.
Substitution Products: Tetrazoloquinoxaline derivatives.
Aplicaciones Científicas De Investigación
4-Methyltetrazolo[1,5-a]quinoxaline has garnered significant interest in scientific research due to its diverse applications:
Mecanismo De Acción
The mechanism of action of 4-Methyltetrazolo[1,5-a]quinoxaline involves its interaction with molecular targets and pathways. The compound’s biological activity is attributed to its ability to undergo oxidation and form reactive intermediates that can interact with cellular components. For instance, the oxidation of this compound leads to the formation of quinoxalin-4-ones, which can induce DNA damage and inhibit cell proliferation . The exact molecular targets and pathways involved in its action are still under investigation.
Comparación Con Compuestos Similares
4-Methyltetrazolo[1,5-a]quinoxaline can be compared with other similar compounds, such as:
Tetrazolo[1,5-a]quinoline: This compound shares a similar tetrazole-quinoline structure and exhibits comparable biological activities.
s-Triazolo[4,3-a]quinoxaline: Another related compound that undergoes similar oxidation reactions to form quinoxalin-4-ones.
Quinoxaline Derivatives: These include various substituted quinoxalines that are used in pharmaceuticals and materials science.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the methyl group, which influences its reactivity and biological properties.
Propiedades
Número CAS |
61148-27-4 |
|---|---|
Fórmula molecular |
C9H7N5 |
Peso molecular |
185.19 g/mol |
Nombre IUPAC |
4-methyltetrazolo[1,5-a]quinoxaline |
InChI |
InChI=1S/C9H7N5/c1-6-9-11-12-13-14(9)8-5-3-2-4-7(8)10-6/h2-5H,1H3 |
Clave InChI |
BVEPTXWZDNARLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=CC=CC=C2N3C1=NN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-[4-(Methanesulfinyl)phenyl]-2-phenylethan-1-one](/img/structure/B14595794.png)

![2-Decyl-5-[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14595826.png)
![N-{1-[2-(1H-Indol-3-yl)ethyl]piperidin-4-yl}-N'-phenylurea](/img/structure/B14595827.png)
![10-Chloro-11a-methyl-11a,12-dihydro-11H-benzo[a]xanthene](/img/structure/B14595835.png)




